molecular formula C7H12N4 B13273118 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13273118
M. Wt: 152.20 g/mol
InChI Key: RZFFFTHRXQLJHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring .

Scientific Research Applications

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine is unique due to its specific cyclobutyl and methyl substitutions on the triazole ring, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c1-11-6(5-3-2-4-5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10)

InChI Key

RZFFFTHRXQLJHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)N)C2CCC2

Origin of Product

United States

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